3-(2-Methylpropyl)cyclohexan-1-one

Description

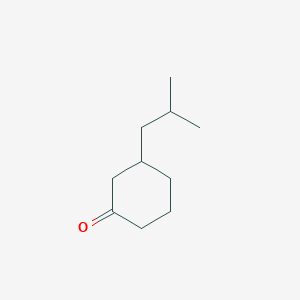

3-(2-Methylpropyl)cyclohexan-1-one is a substituted cyclohexanone derivative characterized by a 2-methylpropyl (isobutyl) group attached to the 3-position of the cyclohexanone ring. The compound’s structure combines the rigid cyclohexane framework with a branched alkyl substituent, influencing its physical and chemical properties. Cyclohexanone derivatives are widely studied for their applications in organic synthesis, fragrance formulations, and pharmaceutical intermediates.

Properties

IUPAC Name |

3-(2-methylpropyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)6-9-4-3-5-10(11)7-9/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEUNEVJSXYGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of 3-(2-Methylpropyl)cyclohexan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Compounds with different functional groups replacing the isobutyl group

Scientific Research Applications

3-(2-Methylpropyl)cyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and formulation.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)cyclohexan-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic processes and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

The following table summarizes key structural and functional differences between 3-(2-Methylpropyl)cyclohexan-1-one and related compounds:

Structural and Functional Analysis

- Substituent Effects: The 2-methylpropyl group in the target compound is a non-polar, branched alkyl chain, likely enhancing hydrophobicity compared to aryl or hydroxy-substituted analogs. This property may favor solubility in organic solvents, making it suitable for lipophilic reaction environments . In contrast, methoxy- or hydroxy-substituted derivatives (e.g., and ) exhibit increased polarity, enabling hydrogen bonding and aqueous solubility. For example, 2-hydroxy-3-methyl-6-isopropylcyclohexenone is isolated from plant sources, suggesting biological compatibility .

- Reactivity: The ketone group in cyclohexanone derivatives is reactive toward nucleophilic additions (e.g., Grignard reactions) or reductions. Substituents like methoxy () may deactivate the ring via electron donation, while alkyl groups (e.g., 2-methylpropyl) could sterically hinder reactions at the carbonyl group .

Biological Activity

3-(2-Methylpropyl)cyclohexan-1-one, also known as 2-methyl-2-(1-cyclohexyl)propan-1-one, is a cyclic ketone with potential applications in various fields, including pharmaceuticals and agriculture. This article aims to explore its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research has indicated that 3-(2-Methylpropyl)cyclohexan-1-one exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a biocontrol agent in agricultural settings.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective antifungal |

The mechanism through which 3-(2-Methylpropyl)cyclohexan-1-one exerts its biological effects is not fully elucidated. However, it is hypothesized to disrupt microbial cell membranes, leading to increased permeability and eventual cell lysis. This action is similar to other ketones known for their antimicrobial properties .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 3-(2-Methylpropyl)cyclohexan-1-one was tested against a panel of bacterial strains. Results indicated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. The study concluded that this compound could be a potential candidate for developing new antimicrobial agents.

Study 2: Agricultural Application

A field study assessed the use of 3-(2-Methylpropyl)cyclohexan-1-one as a natural fungicide in crop protection. The compound demonstrated effective control over fungal pathogens such as Fusarium and Botrytis, leading to improved crop yield and health. This suggests its viability as an eco-friendly alternative to synthetic fungicides .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 3-(2-Methylpropyl)cyclohexan-1-one | Antimicrobial, antifungal | Membrane disruption |

| Sulfathiazole | Antimicrobial | Inhibition of folate synthesis |

| Ritonavir | Antiviral | Protease inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.